molecular formula C19H20BrN3OS B388640 3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B388640
M. Wt: 418.4g/mol
InChI Key: NCLYHFOPSKAESP-UHFFFAOYSA-N
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Description

3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound with the molecular formula C19H20BrN3OS and a molecular weight of 418.4 g/mol. This compound is characterized by the presence of a bromoaniline group, a tert-butylphenyl group, and an oxadiazole-thione moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromoaniline with formaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 4-tert-butylbenzoyl chloride to introduce the tert-butylphenyl group. Finally, the oxadiazole-thione ring is formed through cyclization with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole-thione moiety to oxadiazole.

    Substitution: The bromoaniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, oxadiazoles, and substituted derivatives of the original compound.

Scientific Research Applications

3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloroanilino)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-[(3-fluoroanilino)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

Compared to similar compounds, 3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to the presence of the bromoaniline group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20BrN3OS

Molecular Weight

418.4g/mol

IUPAC Name

3-[(3-bromoanilino)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C19H20BrN3OS/c1-19(2,3)14-9-7-13(8-10-14)17-22-23(18(25)24-17)12-21-16-6-4-5-15(20)11-16/h4-11,21H,12H2,1-3H3

InChI Key

NCLYHFOPSKAESP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Br

Origin of Product

United States

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